

5-Bromo-6-fluoroquinoline chemical properties and structure

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Compound of Interest

Compound Name: 5-Bromo-6-fluoroquinoline

Cat. No.: B3079641

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An In-depth Technical Guide to **5-Bromo-6-fluoroquinoline** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **5-Bromo-6-fluoroquinoline**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the structural nuances, reactivity, and strategic applications that make this compound a valuable tool in modern synthesis.

Core Molecular Identity and Physicochemical Profile

5-Bromo-6-fluoroquinoline is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle. Its fundamental identity is established by the following identifiers:

- Molecular Formula: C_9H_5BrFN [1][2]
- Molecular Weight: 226.05 g/mol [1]
- CAS Number: 107224-21-5
- InChIKey: BEKXRHNEJQGHHM-UHFFFAOYSA-N [1]

The strategic placement of the bromine and fluorine atoms on the quinoline core imparts unique electronic properties that are highly sought after in medicinal chemistry. The fluorine at

position 6 acts as a bioisostere for a hydrogen atom but significantly alters the molecule's pKa and lipophilicity, which can enhance metabolic stability and cell permeability. The bromine at position 5 provides a versatile synthetic handle for introducing further molecular complexity.

Physicochemical Properties Summary

The following table summarizes the key physical and chemical properties of **5-Bromo-6-fluoroquinoline**. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrFN	[1] [2]
Molecular Weight	226.05 g/mol	[1]
Melting Point	102-104 °C	[1]
SMILES	<chem>FC1=CC=C2N=CC=CC2=C1Br</chem>	[1]
Predicted XlogP	3.0	[2]
Monoisotopic Mass	224.95894 Da	[2]

The Structural Rationale: Understanding Reactivity

The structure of **5-Bromo-6-fluoroquinoline** is not merely a collection of atoms; it is a carefully arranged scaffold that dictates its chemical behavior.

- **Quinoline Core:** The nitrogen atom in the quinoline ring is basic and can be protonated or act as a ligand. It deactivates the heterocyclic ring towards electrophilic substitution while activating it towards nucleophilic attack.
- **Fluorine at C6:** As a highly electronegative atom, the fluorine substituent has a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the entire ring system, influencing the acidity of the C-H bonds and the overall reactivity.

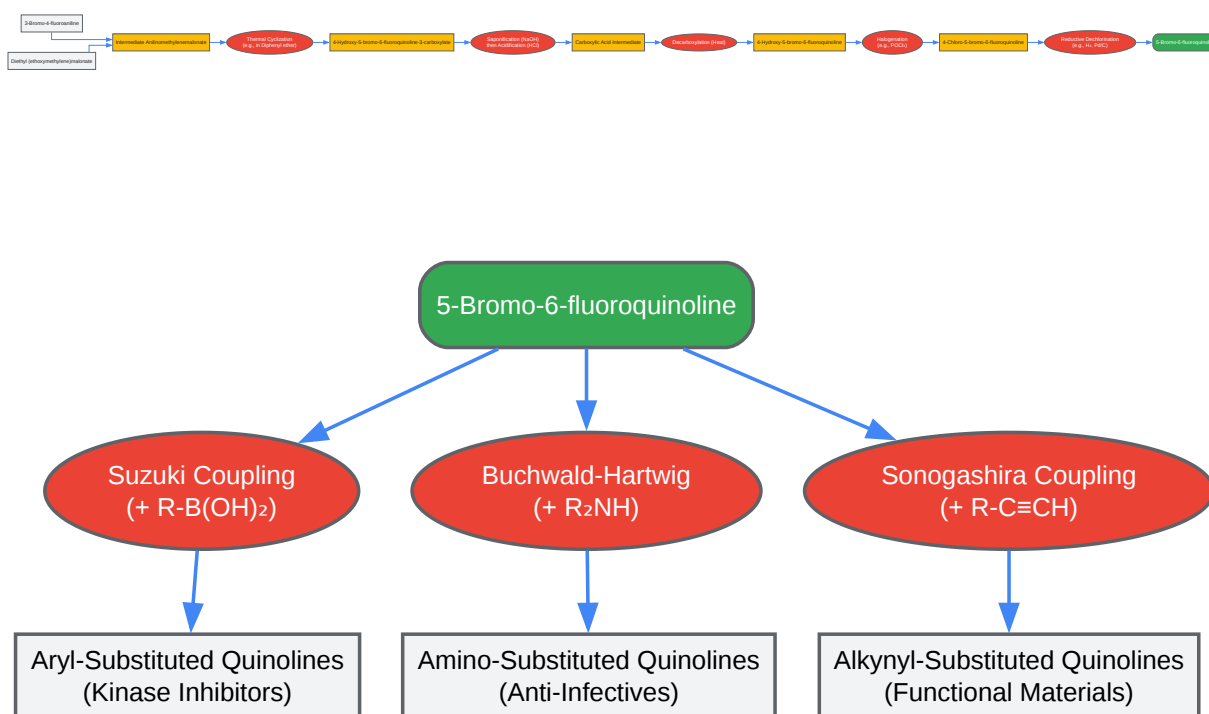
- **Bromine at C5:** The C5-Br bond is the primary site for synthetic modification. Bromine is an excellent leaving group in nucleophilic aromatic substitution and is ideally suited for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other functionalities, making it a cornerstone for library synthesis in drug discovery.

Synthetic Strategy: A Practical Approach

While multiple synthetic routes to substituted quinolines exist, a common and reliable strategy involves building the quinoline ring from a suitably substituted aniline precursor. This approach, often a variation of the Gould-Jacobs reaction, provides good control over the final substitution pattern.

Conceptual Synthesis Workflow

The diagram below outlines a logical, multi-step synthesis for **5-Bromo-6-fluoroquinoline**, starting from 3-bromo-4-fluoroaniline. This method is chosen for its reliability and the commercial availability of the starting materials.



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Caption: Key synthetic applications of **5-Bromo-6-fluoroquinoline**.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are essential. Based on data for similar isomers, **5-Bromo-6-fluoroquinoline** should be handled with care.

- Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [3][4]* Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a dark place at room temperature is recommended. [6]

Conclusion

5-Bromo-6-fluoroquinoline is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its unique combination of a modifiable bromine handle and an electronically-tuning fluorine atom on the robust quinoline scaffold makes it an exceptionally valuable building block. Understanding its synthesis, reactivity, and spectroscopic properties empowers researchers to leverage its full potential in the rational design of novel pharmaceuticals and advanced functional materials.

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